molecular formula C12H10ClNOS B8579382 2-Chloro-4-(3-methoxyphenylthio)pyridine

2-Chloro-4-(3-methoxyphenylthio)pyridine

Cat. No.: B8579382
M. Wt: 251.73 g/mol
InChI Key: OPOMFBDSFOAIAG-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenylthio)pyridine is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound features a pyridine core substituted at the 2-position with a chlorine atom, which serves as a reactive handle for further synthetic transformations, and at the 4-position with a (3-methoxyphenyl)thio ether moiety. The sulfur-based linkage and methoxy-substituted aromatic system contribute to its unique electronic properties and potential for molecular recognition. While a closely related oxygen-linked analog, 2-Chloro-4-(3-methoxyphenoxy)pyridine (CAS 945988-43-2), is documented in chemical databases , the specific thioether variant represents a distinct chemical entity with different reactivity and physicochemical characteristics. Compounds with similar structural motifs, particularly those containing chloropyridine and methoxyphenyl groups, are frequently employed as key intermediates in the synthesis of biologically active molecules, including glucokinase activators investigated for the treatment of type 2 diabetes and SHP2 inhibitors studied for their potential in targeted cancer therapies . The presence of the phenylthio group suggests potential applications in developing enzyme inhibitors and receptor modulators where the sulfur atom can influence binding affinity and metabolic stability. Researchers value this compound for constructing molecular scaffolds in drug discovery programs, particularly where structure-activity relationship (SAR) studies around heteroaryl ethers and thioethers are essential. This product is intended for research and further manufacturing applications only and is not certified for human or veterinary drug use. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

2-chloro-4-(3-methoxyphenyl)sulfanylpyridine

InChI

InChI=1S/C12H10ClNOS/c1-15-9-3-2-4-10(7-9)16-11-5-6-14-12(13)8-11/h2-8H,1H3

InChI Key

OPOMFBDSFOAIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-methoxyphenylthio group introduces significant steric bulk compared to methylthio or trifluoromethyl groups.
  • Molecular Weight : The target compound’s higher molecular weight (282.72 vs. 161.63–181.58 for analogs) may influence pharmacokinetic properties, such as membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(3-methoxyphenylthio)pyridine, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-4-halopyridine derivatives (e.g., 2-chloro-4-iodopyridine) and 3-methoxythiophenol. Key parameters include:

  • Temperature : Reactions are typically conducted at 80–100°C under inert atmosphere (N₂/Ar).
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalyst : Copper(I) iodide or Pd-based catalysts improve regioselectivity and yield .
    • Table 1 : Hypothetical reaction optimization (based on analogous pyridine syntheses):
CatalystSolventTemp (°C)Yield (%)Reference
CuIDMF9065
Pd(PPh₃)₄DMSO10078
NoneToluene11042

Q. How is this compound characterized using spectroscopic techniques?

  • NMR :

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methoxy singlet at δ 3.8–3.9 ppm. The thioether group causes deshielding of adjacent protons .
  • ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; the thioether carbon (C-S) appears at δ 130–135 ppm .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 278 (C₁₂H₁₁ClNOS⁺) with fragmentation patterns confirming the thioether linkage .

Q. What common nucleophilic substitution reactions are feasible with this compound?

  • Amine Substitution : The chlorine atom at the 2-position reacts with primary/secondary amines (e.g., piperidine) in DMF at 60–80°C to form 2-amino derivatives .
  • Thiol Exchange : The 3-methoxyphenylthio group can be displaced by stronger nucleophiles (e.g., Grignard reagents) under radical-initiated conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

  • Approach :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out assay-specific artifacts .
  • Structural Analogs : Compare activity with analogs (e.g., 2-chloro-4-phenylthiopyridine) to identify substituent-specific effects .
  • Enzymatic Profiling : Test against isolated targets (e.g., kinases or oxidases) to clarify mechanism .
    • Note : Discrepancies may arise from thioether oxidation to sulfoxide/sulfone derivatives in oxidative assays .

Q. What strategies optimize the regioselectivity in cross-coupling reactions involving this compound?

  • Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to enhance selectivity at the 4-position during Suzuki-Miyaura couplings .
  • Protection/Deprotection : Temporarily block the thioether group with Boc or acetyl to prevent unwanted side reactions .
  • Computational Guidance : DFT calculations predict electron density distribution, favoring coupling at the 4-position over 2-chloro .

Q. How does computational modeling predict the interaction of this compound with enzymatic targets?

  • Docking Studies : Molecular docking (AutoDock Vina) reveals strong binding to ATP-binding pockets of kinases via:

  • Hydrophobic interactions : With the 3-methoxyphenylthio group.
  • Halogen bonding : Between the 2-chloro substituent and backbone carbonyls .
    • MD Simulations : 100-ns simulations show stable binding, with RMSD < 2.0 Å, confirming target engagement .

Data Contradiction Analysis

  • Case Study : Conflicting IC₅₀ values in cytotoxicity assays (e.g., 10 µM vs. 50 µM).
    • Root Cause : Variability in cell permeability due to thioether oxidation in serum-containing media .
    • Solution : Use reducing agents (e.g., DTT) in assays or pre-oxidize the compound to sulfone for consistent results .

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